molecular formula C21H21N5O2S B2356906 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 852143-83-0

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2356906
CAS RN: 852143-83-0
M. Wt: 407.49
InChI Key: ILMRAMKPVQPCMX-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, including compounds structurally related to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, have been extensively studied for their antimicrobial properties. Studies have shown that certain triazole compounds demonstrate significant antimicrobial activity against various Candida species and pathogenic bacteria (Altıntop et al., 2011). This suggests potential applications in developing novel antimicrobial agents.

Cancer Cell Growth Inhibition

Research has also explored the effects of triazole derivatives on cancer cell migration and growth. Certain triazole compounds, including those structurally similar to our compound of interest, have shown cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. These compounds were found to be more cytotoxic against melanoma cell lines and exhibited potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Enzyme Inhibition

Another area of research is the enzyme inhibitory activities of triazole compounds. Studies have shown that certain triazole analogues can inhibit enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This indicates potential therapeutic applications in treating diseases where these enzymes play a crucial role (Virk et al., 2018).

Antioxidant Properties

Triazole derivatives have also been evaluated for their antioxidant abilities. Some compounds in this category have been found to exhibit significant antioxidant potential, suggesting their use in combating oxidative stress-related disorders (Šermukšnytė et al., 2022).

Brain Imaging Applications

In the field of radiopharmaceuticals, certain triazole compounds have been studied for their potential in brain imaging. Their ability to be radiolabeled and high brain uptake makes them promising candidates for novel imaging agents in nuclear medicine (Abdel-Ghany et al., 2013).

properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-3-26-20(17-12-22-18-7-5-4-6-16(17)18)24-25-21(26)29-13-19(27)23-14-8-10-15(28-2)11-9-14/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMRAMKPVQPCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

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